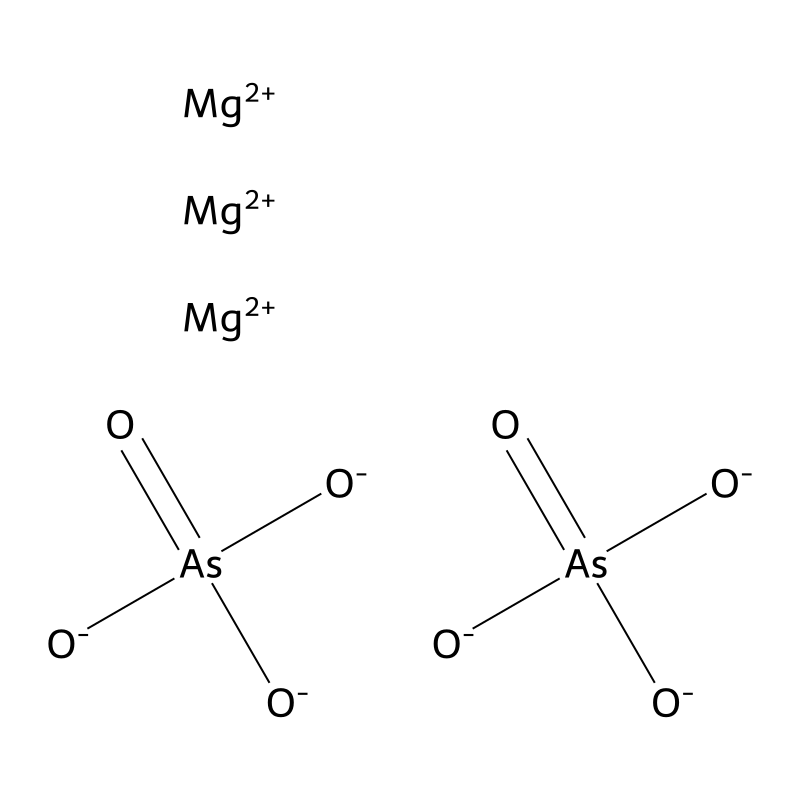

Magnesium arsenate

As2Mg3O8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

As2Mg3O8

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: none

Canonical SMILES

- Understanding Arsenic Uptake in Plants: Research has explored how magnesium, along with calcium, can influence the way plants take up arsenic. Studies have shown that these cations can increase the uptake of arsenate (As), an ionic form of arsenic, due to interactions with the electrical properties of plant cell membranes []. This research helps us understand the mechanisms by which arsenic contamination can enter the food chain.

Magnesium arsenate is an inorganic compound with the chemical formula . It is a crystalline solid that typically appears as a white or colorless powder. This compound consists of magnesium and arsenate ions, and its structure can vary depending on the hydration state and preparation method. Magnesium arsenate is known for its applications in various fields, including agriculture, environmental science, and materials science.

- Formation Reactions: It can be synthesized through the reaction between magnesium hydroxide and arsenic acid. This typically occurs under controlled conditions to ensure the formation of the desired product.

- Oxidation and Reduction: The arsenate ion can undergo oxidation or reduction reactions. For instance, it can be reduced to arsenite under specific conditions, while oxidation may lead to the formation of higher oxidation state compounds.

- Substitution Reactions: The magnesium ion in magnesium arsenate can be substituted by other cations, leading to the formation of various metal arsenates.

The biological activity of magnesium arsenate is primarily linked to its interactions with cellular components. Arsenate ions can mimic phosphate ions due to their similar chemical structures, leading to interference in phosphate metabolism. This interference can disrupt essential cellular processes, potentially resulting in toxic effects. Research continues to explore the specific mechanisms through which magnesium arsenate affects biological systems.

Several methods exist for synthesizing magnesium arsenate:

- Precipitation Method: This involves mixing solutions of magnesium chloride and ammonium arsenate under controlled pH conditions. The resulting precipitate is filtered, washed, and dried.

- Autoclave Method: A more industrial approach involves reacting magnesium hydroxide with arsenic acid in an autoclave at elevated temperatures (above the boiling point of water) in the presence of an alkali metal compound. This method enhances the reaction rate and yields needle-like crystals of magnesium arsenate .

- In-Situ Formation: Recent studies have explored using in-situ formed magnesium hydroxide from inexpensive reagents like magnesium chloride and sodium hydroxide for efficient removal of arsenates from contaminated water .

Magnesium arsenate has various applications:

- Agriculture: It is used as a fertilizer due to its nutrient content.

- Environmental Remediation: It plays a role in removing arsenic from contaminated water sources, helping mitigate environmental pollution.

- Material Science: Magnesium arsenate is studied for its potential use in developing new materials with unique properties.

Interaction studies involving magnesium arsenate focus on its effects on biological systems and its potential toxicity. Research indicates that it can disrupt metabolic pathways by mimicking phosphate, leading to adverse cellular responses. Ongoing studies aim to elucidate these interactions further, particularly concerning its long-term effects on human health and the environment.

Several compounds are chemically similar to magnesium arsenate:

Uniqueness

Magnesium arsenate's uniqueness lies in its combination of magnesium and arsenate ions, which confers distinct chemical properties compared to other similar compounds. Its ability to participate in both agricultural applications and environmental remediation sets it apart from compounds like calcium or ammonium arsenates, which have more limited uses due to stability issues or lack of essential nutrients.

Physical Description

WHITE CRYSTALS OR WHITE POWDER.

Color/Form

UNII

Other CAS

21480-65-9